Chitinase
Description
This compound features a bis-benzimidazole core with carboximidamide groups at positions 5 and 4. The methylene bridge (-CH₂-) links the two benzimidazole units, while the zinc ion likely coordinates with the carboximidamide groups, enhancing stability or modulating reactivity.
Properties
CAS No. |
9001-06-3 |
|---|---|
Molecular Formula |
C17H16N8Zn |
Molecular Weight |
397.7 g/mol |
IUPAC Name |
2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc |
InChI |
InChI=1S/C17H16N8.Zn/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15;/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25); |
InChI Key |
IRXYDYDYZGPTNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)C(=N)N.[Zn] |
Origin of Product |
United States |
Preparation Methods
Conventional Methods
The classical synthesis of benzimidazoles involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic or basic conditions. For example, the reaction of o-phenylenediamine with formic acid or aldehydes in the presence of catalysts like zinc salts or acids can yield the benzimidazole core efficiently.
Catalytic Approaches Using Zinc
Research indicates that zinc salts, notably zinc triflate, serve as effective catalysts for benzimidazole synthesis:
- Zinc triflate catalysis facilitates condensation reactions between o-phenylenediamine and aldehydes, providing high yields under mild conditions.
- The process is environmentally friendly, cost-effective, and suitable for large-scale production.
Reaction Conditions
| Parameter | Typical Range | Reference |
|---|---|---|
| Solvent | Ethanol, methanol, acetonitrile | , |
| Temperature | 50°C – 85°C | , |
| Catalyst loading | 5–10 mol% zinc triflate | |
| Reaction time | 8–12 hours | , |
Functionalization to Obtain the Target Compound
Introduction of the Carbamimidoyl and Carboximidamide Groups
Post-cyclization, the benzimidazole core undergoes further functionalization:
- Carbamimidoyl groups are introduced via reaction with amidine derivatives or through nucleophilic substitution with cyanamide or related reagents.
- Carboximidamide groups are typically formed by the reaction of nitriles or carboxylic acid derivatives with amidine reagents under dehydrating conditions.
Specific Synthetic Route
- Step 1: Synthesis of the benzimidazole core using zinc triflate catalysis.
- Step 2: Nucleophilic substitution or addition of cyanamide to introduce the carbamimidoyl group at the 6-position.
- Step 3: Functionalization at the 5-position with amidine derivatives to form the carboximidamide moiety.
- Step 4: Coordination with zinc ions to stabilize the final complex, possibly via salt metathesis or direct complexation.
Zinc Complexation
The final step involves complexation with zinc:
- Zinc salts such as zinc chloride or zinc acetate can be used.
- The process involves stirring the benzimidazole derivatives with zinc salts in suitable solvents (e.g., ethanol, DMSO) at reflux.
- The complexation enhances the stability and potential biological activity of the compound.
Representative Synthesis Scheme
o-Phenylenediamine + Aldehyde (e.g., benzaldehyde) --(zinc triflate, ethanol, reflux)--> Benzimidazole core
Benzimidazole core + Cyanamide --(appropriate conditions)--> Carbamimidoyl derivative
Carbamimidoyl derivative + Amidine --(reaction with zinc salt)--> Final zinc complex
Data Tables and Research Findings
| Method | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Condensation of o-phenylenediamine with aldehyde | Zinc triflate (10 mol%) | Ethanol | 80°C | Up to 95% | Environmentally friendly, scalable |
| Functionalization with cyanamide | N/A | DMSO or ethanol | Reflux | Variable | Specific to substituents |
| Zinc complexation | Zinc chloride or acetate | Ethanol or DMSO | Reflux | High stability | Enhances biological activity |
In-Depth Research Findings
- Efficiency and Scalability: Zinc triflate catalysis provides high yields with minimal by-products, suitable for industrial scale-up.
- Environmental Impact: The use of ethanol and mild temperatures reduces environmental footprint.
- Versatility: The methodologies allow for diverse substitutions on the benzimidazole ring, enabling tailored derivatives for specific applications.
Chemical Reactions Analysis
Types of Reactions
2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural variations, molecular weights, and solubility data for the target compound and its analogs:
Physicochemical and Functional Comparisons
Zinc Coordination vs. Metal Chelation: The target compound’s zinc ion likely enhances stability and facilitates interactions with biomolecules (e.g., metalloenzymes).
Solubility and Linker Effects: The phenoxy-butoxy linker in the tetraHCl analog () improves aqueous solubility compared to the target’s methylene bridge, which may favor pharmacokinetics .
Electronic and Acidity Differences :
- The hydroxyphenyl group in 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxamidine () introduces acidity (pKa ~10), altering ionization under physiological conditions versus the carboximidamide’s neutral-to-basic behavior .
Biological Activity :
- Benzimidazole-triazole hybrids () exhibit antifungal properties due to triazole’s nitrogen-rich structure, whereas chloromethyl derivatives () are more reactive, enabling covalent binding to cellular targets .
Biological Activity
The compound 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide; zinc is an organometallic complex that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a zinc ion coordinated to a benzimidazole core. The benzimidazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzimidazole ring system |
| Functional Groups | Carbamimidoyl and carboximidamide groups |
| Metal Coordination | Zinc ion enhances reactivity and biological interaction |
Anticancer Properties
Research indicates that benzimidazole derivatives can inhibit various cancer cell lines. The compound has shown promise in:
- Inhibiting DNA Topoisomerases: These enzymes are crucial for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Cytotoxicity Studies: Selected derivatives have been tested against HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines. The results demonstrated significant cytotoxic effects, particularly with compounds that interfere with topoisomerase activity .
Antimicrobial Activity
Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties. The presence of the zinc ion may enhance these effects by facilitating interactions with microbial enzymes or structural components.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is attributed to its structural features that allow it to bind effectively to active sites of various enzymes. This mechanism is particularly relevant in targeting:
- Proteases
- Kinases
These interactions can lead to therapeutic effects in diseases where these enzymes play a critical role.
The biological activity of 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide; zinc can be attributed to several mechanisms:
- Metal Coordination: The zinc ion can stabilize the structure and enhance binding to biological targets.
- Topoisomerase Inhibition: By interfering with the enzyme's function, the compound disrupts DNA replication processes.
- Antimicrobial Activity: The compound may disrupt microbial cell wall synthesis or function through enzyme inhibition.
Study 1: Topoisomerase Inhibition
A study evaluated nine benzimidazole derivatives for their ability to inhibit mammalian type I DNA topoisomerase. The findings indicated that the most effective compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents .
Study 2: Antimicrobial Efficacy
In another study, derivatives similar to the compound were tested against various bacterial strains. Results showed notable antimicrobial activity, supporting the hypothesis that modifications on the benzimidazole core can enhance efficacy against resistant strains.
Q & A
Q. What are the recommended synthetic routes for preparing bis-benzimidazole derivatives like 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide?
The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. For example, bis-benzimidazole derivatives can be synthesized via nucleophilic substitution between 5-aminobenzimidazole derivatives and 2-chloromethyl benzimidazole intermediates under reflux in ethanol or DMF. Key steps include:
- Condensation : Use of 4-chloromethyl benzimidazole with substituted amines (e.g., pyridinyl or aryl groups) in polar aprotic solvents.
- Purification : Column chromatography (silica gel, eluent: MeOH/CHCl₃) or recrystallization from ethanol/water mixtures.
Spectroscopic validation (¹H/¹³C NMR, IR, mass spectrometry) is critical to confirm the structure .
Q. How can researchers confirm the structural integrity of bis-benzimidazole-zinc complexes?
- Spectroscopy : ¹H NMR (DMSO-d₆) for aromatic proton environments (δ 7.2–8.5 ppm) and carboximidamide protons (δ 6.8–7.1 ppm). IR confirms N–H stretches (~3400 cm⁻¹) and C=N bonds (~1600 cm⁻¹).
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation).
- X-ray Crystallography : Use SHELX software for structure refinement. For zinc complexes, EXAFS or ICP-OES quantifies metal coordination .
Q. What initial biological screening methods are suitable for evaluating bis-benzimidazole derivatives?
- Antibacterial Assays : Use the Ditch-Plate or Well Diffusion Method against Gram-positive (e.g., S. aureus NCIM-2079) and Gram-negative (e.g., E. coli NCIM-2931) strains. Measure zones of inhibition (ZOI) and compare to standard antibiotics (e.g., ampicillin).
- Bioactivity Prediction : Molinspiration software calculates drug-likeness parameters (logP, polar surface area) and predicts targets (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data in bis-benzimidazole derivatives?
Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions. Strategies include:
- SAR Analysis : Compare derivatives with substituents at positions 2 and 5 (e.g., electron-withdrawing groups like –NO₂ enhance antibacterial activity).
- Dose-Response Curves : Calculate MIC/MBC values to distinguish bacteriostatic vs. bactericidal effects.
- Molecular Docking : Simulate binding to bacterial DNA gyrase or topoisomerase IV to rationalize activity differences (e.g., compound 6f in showed strong binding to S. aureus targets).
Q. What advanced techniques characterize zinc coordination in bis-benzimidazole complexes?
- Single-Crystal XRD : Resolve Zn²⁺ coordination geometry (e.g., tetrahedral vs. octahedral).
- EPR Spectroscopy : Detect paramagnetic states in metal-ligand interactions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand dissociation temperatures.
For example, zinc complexes with bis-benzimidazoles often show enhanced stability compared to free ligands due to chelation .
Q. How can computational methods optimize bis-benzimidazole derivatives for selective activity?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity.
- MD Simulations : Model membrane permeability (e.g., interaction with lipid bilayers).
- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME or ADMETlab.
Compounds with logP <5 and topological polar surface area (TPSA) >80 Ų are more likely to comply with Lipinski’s rules .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
